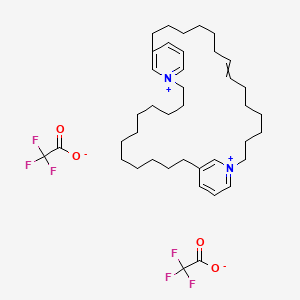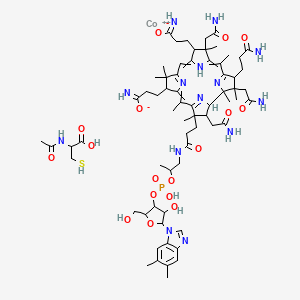
Cyprodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyprodine is synthesized through a multi-step process involving the reaction of dibenzocycloheptene with piperidine. The reaction conditions typically involve the use of a strong base and an organic solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Cyprodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives .
科学的研究の応用
Cyprodine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Employed in studies investigating the role of histamine and serotonin in biological systems.
Medicine: Used in clinical research for its effects on appetite stimulation, allergic reactions, and serotonin syndrome management.
作用機序
Cyprodine exerts its effects by competitively binding to histamine and serotonin receptors, thereby blocking the action of these neurotransmitters. This antagonism at the histamine H1 receptor and serotonin receptors in the hypothalamus accounts for its antihistamine and appetite-stimulating properties .
類似化合物との比較
Similar Compounds
Ketotifen: Another first-generation antihistamine with similar antihistamine properties but fewer side effects.
Loratadine: A second-generation antihistamine with similar efficacy but a better side effect profile.
Chlorpheniramine: Another first-generation antihistamine with similar uses but different pharmacokinetic properties.
Uniqueness
Cyprodine is unique in its combination of antihistamine, antiserotonergic, and appetite-stimulating properties, making it a versatile compound in both clinical and research settings .
特性
分子式 |
C67H97CoN14O17PS |
|---|---|
分子量 |
1492.5 g/mol |
IUPAC名 |
2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate |
InChI |
InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChIキー |
BZLYFDSDKLBOFC-UHFFFAOYSA-L |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


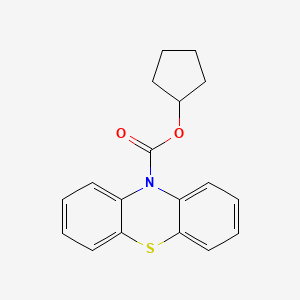
![d[Leu4]AVP](/img/structure/B10848053.png)
![d[Orn4,Orn8]VP](/img/structure/B10848068.png)
![(+)-N6-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B10848073.png)
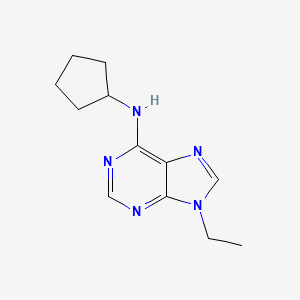
![d[Cha4,Lys8]VP](/img/structure/B10848085.png)

![d[Cha4,Dap8]VP](/img/structure/B10848098.png)
![[2-(4-Phenylpiperazin-1-yl)ethyl]propyl(4,5,6,7-tetrahydrobenzo[c]isoxazol-5-yl)amine](/img/structure/B10848107.png)
![(1R)-3-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-1-(4-fluorophenyl)propan-1-ol](/img/structure/B10848112.png)
![6-N-[4-(4-phenylpiperazin-1-yl)butyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B10848115.png)
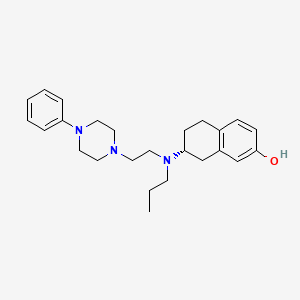
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)
